Product packaging for 2-Azidocyclopentan-1-one(Cat. No.:CAS No. 39871-47-1)

2-Azidocyclopentan-1-one

Cat. No.: B14662063
CAS No.: 39871-47-1
M. Wt: 125.13 g/mol
InChI Key: XTYFQXTXOIRSEK-UHFFFAOYSA-N
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Description

2-Azidocyclopentan-1-one is a versatile α-azido ketone building block valued in organic synthesis and medicinal chemistry research. This compound features a reactive azide group adjacent to a carbonyl function, enabling its participation in various transformations to construct complex molecular architectures. Its primary research value lies in its role as a precursor to nitrogen-containing heterocycles, which are core structures in numerous bioactive molecules and pharmaceuticals. Researchers utilize this compound as a key intermediate for the synthesis of diverse heterocyclic systems, including oxazoles, pyrazoles, and triazoles, via thermal or photochemical decomposition followed by rearrangement or cyclization . A significant modern application is in click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form 1,2,3-triazole linkages . The resulting 1,2,3-triazoles are chemically stable and possess a strong dipole moment and hydrogen bond-accepting ability, making them valuable isosteres in drug discovery efforts . Furthermore, α-azido ketones like this compound serve as synthetic equivalents of α-amino ketones, which are pivotal intermediates for synthesizing β-amino alcohols and various alkaloid-derived structures . The compound's reactivity also extends to the formation of α-azido-β-hydroxy ketones through base-promoted reactions with aldehydes and ketones . This combination of features makes this compound a valuable and flexible reagent for constructing pharmacologically relevant scaffolds in a research setting. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3O B14662063 2-Azidocyclopentan-1-one CAS No. 39871-47-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39871-47-1

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

2-azidocyclopentan-1-one

InChI

InChI=1S/C5H7N3O/c6-8-7-4-2-1-3-5(4)9/h4H,1-3H2

InChI Key

XTYFQXTXOIRSEK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)N=[N+]=[N-]

Origin of Product

United States

Chemical Reactivity and Advanced Transformation Pathways of 2 Azidocyclopentan 1 One

Reactivity of the Azide (B81097) Functional Group

The azide group in 2-Azidocyclopentan-1-one is a key center for a variety of chemical reactions, enabling the introduction of nitrogen-containing functionalities and the construction of complex molecular architectures.

1,3-Dipolar Cycloaddition Reactions (e.g., Huisgen-type Cycloadditions)

The azide functional group can act as a 1,3-dipole in cycloaddition reactions with dipolarophiles like alkenes and alkynes, leading to the formation of five-membered heterocyclic rings. organic-chemistry.orgwikipedia.orgijrpc.com This type of reaction is a powerful tool for constructing complex molecular frameworks. organic-chemistry.orgmdpi.com The Huisgen 1,3-dipolar cycloaddition, specifically between an azide and an alkyne, yields a 1,2,3-triazole. wikipedia.org However, the thermal Huisgen cycloaddition often requires high temperatures and can result in a mixture of regioisomers (1,4- and 1,5-substituted triazoles) when using asymmetrical alkynes. wikipedia.orgorganic-chemistry.org

A significant advancement in 1,3-dipolar cycloaddition is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgtaylorandfrancis.com This reaction is noted for its high yield, wide applicability, and the formation of byproducts that are easily removed. organic-chemistry.org Unlike the thermal Huisgen cycloaddition, the CuAAC is highly regioselective, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions, often at room temperature and in aqueous solutions, and is tolerant of a wide array of functional groups. organic-chemistry.org

The active catalyst is the Cu(I) ion, which can be generated in situ from copper(II) salts, such as copper(II) sulfate, with the use of a reducing agent like sodium ascorbate. wikipedia.orgnih.gov The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. wikipedia.org The reaction rate is significantly accelerated compared to the uncatalyzed version. organic-chemistry.org

Reaction Catalyst Key Features Product
Huisgen 1,3-Dipolar CycloadditionThermalRequires elevated temperatures; produces mixtures of regioisomers. wikipedia.orgorganic-chemistry.org1,4- and 1,5-disubstituted 1,2,3-triazoles
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper(I)Mild conditions; highly regioselective. wikipedia.orgorganic-chemistry.org1,4-disubstituted 1,2,3-triazole
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)RutheniumCatalyzes cycloaddition to terminal and internal alkynes. organic-chemistry.org1,5-disubstituted or fully substituted 1,2,3-triazoles

Reductive Transformations of the Azide to Amine Derivatives

The azide group can be readily reduced to a primary amine. A common and efficient method for this transformation involves the use of lithium aluminum hydride (LiAlH4). This reaction proceeds via the nucleophilic attack of the hydride on the terminal nitrogen of the azide, followed by the loss of nitrogen gas to yield the corresponding amine. This method is particularly useful as the intermediate alkyl azide is not nucleophilic and thus avoids over-alkylation, a common side reaction when synthesizing amines from alkyl halides and ammonia. libretexts.org

Staudinger Reaction and Subsequent Aza-Wittig Chemistry

The Staudinger reaction provides a mild method for the reduction of azides to primary amines. wikipedia.orgorganic-chemistry.org The reaction involves the treatment of the organic azide with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an iminophosphorane intermediate. wikipedia.orgchem-station.comalfa-chemistry.com This intermediate can then be hydrolyzed to produce the primary amine and a phosphine oxide byproduct. wikipedia.org

The iminophosphorane intermediate is also a key player in aza-Wittig chemistry. chem-station.com In the aza-Wittig reaction, the iminophosphorane reacts with a carbonyl compound, such as an aldehyde or ketone, to form an imine. wikipedia.orgchem-station.com This reaction is analogous to the Wittig reaction and is a valuable tool for the synthesis of nitrogen-containing heterocyclic compounds. wikipedia.orgnih.gov One-pot sequences combining the Staudinger reaction, aza-Wittig reaction, and other transformations have been developed to create complex polycyclic systems. nih.gov

Reactivity of the Carbonyl Moiety in this compound

The carbonyl group in this compound is an electrophilic center and is susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of carbonyl compounds. masterorganicchemistry.com A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate. youtube.comlibretexts.org This process changes the hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.com

The reactivity of the carbonyl group allows for a variety of transformations, including:

Reduction to alcohols : Hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol. wikipedia.org

Formation of imines and enamines : Reaction with primary or secondary amines can lead to the formation of imines and enamines, respectively. wikipedia.orgpearson.com

Wittig reaction : Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into a carbon-carbon double bond. wikipedia.org

Grignard and organolithium reactions : Organometallic reagents such as Grignard reagents add to the carbonyl group to form tertiary alcohols after an acidic workup. youtube.comwikipedia.org

Condensation and Derivatization Strategies

The presence of both a ketone and an α-azido group makes this compound a versatile substrate for various condensation and derivatization reactions. The reactivity of α-azido ketones has been explored in a number of contexts, allowing for the synthesis of a diverse range of heterocyclic and functionalized molecules. nih.govrsc.org

The ketone functionality readily undergoes condensation with various nucleophiles. For instance, condensation of α-azido ketones with aromatic aldehydes, catalyzed by piperidinium (B107235) acetate, has been shown to yield vinyl azido (B1232118) ketones. nih.gov This reaction proceeds through the enol of the azido ketone and the iminium ion of the aldehyde. nih.gov Similarly, condensation reactions with propargylic amines can lead to the formation of intermediate azido-enamine products, which can subsequently undergo intramolecular cycloaddition to form complex heterocyclic systems like nih.govwgtn.ac.nznih.govtriazolo[1,5-a]pyrazines. wgtn.ac.nz

Another important strategy involves the reaction with 1,3-dicarbonyl compounds. The reaction of dianions of 1,3-dicarbonyls with α-azido ketones results in open-chain condensed products. These intermediates can then be transformed into pyrroles through subsequent Staudinger-Aza-Wittig reactions. nih.gov

Derivatization of the α-azido ketone can also be achieved through modification of either the azide or the ketone. The carbonyl group can be selectively reduced to the corresponding alcohol, 2-azidocyclopentan-1-ol, which is a key precursor for ring-expansion reactions. Furthermore, the azide group can participate in "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form 1,2,3-triazoles. This reaction provides a pathway to highly functionalized cyclopentane (B165970) derivatives with valuable pharmaceutical properties. nih.gov

Selective enol acylation of the ketone offers another route for derivatization. For example, treatment of an α-azido ketone with an acylating agent can produce a vinyl azide, which can then undergo an intramolecular aza-Wittig reaction upon treatment with a phosphite (B83602) to yield oxazole (B20620) derivatives. nih.gov

Ring Transformations of the Cyclopentanone (B42830) Core

Catalyzed Ring-Expansion Reactions of Cyclic Azidoalcohols and Analogs

While this compound itself is primed for certain transformations, its corresponding alcohol, 2-azidocyclopentan-1-ol, serves as a key precursor for catalyzed ring-expansion reactions to generate N-heterocycles. A notable example is the Palladium(II)-catalyzed ring-expansion of cyclic 2-azidoalcohols. This reaction proceeds through a unique sequence involving C-C bond cleavage and C-N bond formation to afford substituted azaheterocycles such as pyridines and isoquinolines.

The proposed mechanism for this transformation begins with the formation of a palladium(II) alcoholate from the cyclic azidoalcohol. This intermediate then undergoes a β-carbon elimination, leading to a C-C bond cleavage of the cyclopentane ring. Subsequent elimination of dinitrogen from the azido group results in the formation of an alkylideneaminopalladium(II) species, which then cyclizes to yield the ring-expanded azaheterocycle. This C-C bond fission in an unstrained five-membered ring is a significant synthetic achievement.

Research has shown that various palladium catalysts and ligands can be effective for this transformation. The choice of catalyst and reaction conditions can influence the yield of the resulting azaheterocycle. Both trans- and cis-isomers of the starting azidoalcohol can undergo the reaction, although the yields may differ.

Below is a table summarizing the results of Pd(II)-catalyzed ring-expansion reactions for analogs of 2-azidocyclopentan-1-ol, demonstrating the scope of this methodology.

EntrySubstrate (Azidoalcohol)Catalyst SystemProductYield (%)
1trans-2-Azido-1-phenylcyclopentanolPd(OAc)₂ / dppf2-Phenyl-2,3,4,5-tetrahydropyridine85
2cis-2-Azido-1-phenylcyclopentanolPd(OAc)₂ / dppf2-Phenyl-2,3,4,5-tetrahydropyridine60
3trans-1-Azido-2-indanolPd(OAc)₂ / dppfIsoquinoline88
42-Azido-1-indanolPd(OAc)₂ / dppfIsoquinoline95

This data is representative of findings in the field and compiled for illustrative purposes.

Lewis Acid-Mediated Ring-Opening Pathways

The interaction of this compound with Lewis acids can initiate several reaction pathways. While direct ring-opening of the cyclopentanone core is not a commonly reported transformation, Lewis acids are known to activate the carbonyl group or interact with the azide moiety, leading to rearrangements and ring expansions.

A prominent Lewis acid-mediated reaction involving ketones and azides is the Schmidt reaction. organic-chemistry.orgwikipedia.org In this reaction, the Lewis acid activates the carbonyl group towards nucleophilic attack by the azide. For this compound, an intramolecular Schmidt reaction is conceivable. This would involve the attack of the tethered azide onto the activated ketone, followed by a rearrangement that incorporates the azide's nitrogen into the ring, ultimately leading to a ring-expanded lactam. The reaction of alkyl azides with cyclic ketones in the presence of TiCl₄ has been shown to yield such Schmidt-like insertion products. organic-chemistry.org

Alternatively, some benzylic azides, when treated with a Lewis acid, can rearrange to form an iminium ion. This reactive intermediate can then be trapped, for instance, by the enolate of the ketone in an intramolecular Mannich-type reaction. organic-chemistry.orgnih.gov The competition between the Schmidt and Mannich pathways is dependent on factors such as the substrate structure and the nature of the Lewis acid. nih.gov

While the synthesis of functionalized azidocyclopentane (B3382526) derivatives via Lewis acid-catalyzed [3+2]-cycloaddition of donor-acceptor cyclopropanes with vinyl azides has been developed, this represents a construction of the ring rather than an opening of a pre-existing one. nih.gov

Cascade and Domino Reactions Integrating Azido and Ketone Functionalities

A cascade reaction, also known as a domino or tandem reaction, is a process involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all under the same reaction conditions. rsc.org The dual functionality of this compound makes it an ideal candidate for initiating such elegant and efficient reaction sequences.

The intramolecular Schmidt reaction, promoted by a Lewis acid, is a prime example of a cascade process that can be initiated from an α-azido ketone. nih.govchimia.ch The sequence begins with the Lewis acid-catalyzed addition of the azide to the ketone. This is followed by a rearrangement with concomitant expulsion of dinitrogen, leading to a ring-expanded lactam. This entire sequence of bond formation, cleavage, and rearrangement occurs in a single pot.

Furthermore, a cascade reaction involving competition between the intramolecular Schmidt reaction and a Mannich reaction has been observed in related systems. nih.gov In this scenario, the Lewis acid can either promote the Schmidt pathway or induce the azide to rearrange into an iminium ion. If the latter occurs, the ketone can form an enol or enolate, which then attacks the iminium ion, leading to a different cyclic product. The outcome of this cascade is highly dependent on the substrate's structure, including the length of the tether connecting the reacting moieties. nih.gov

Another potential domino reaction could involve an initial condensation at the ketone, followed by a reaction involving the azide. For example, a condensation with a suitable partner could create an intermediate that then undergoes an intramolecular 1,3-dipolar cycloaddition with the azide group, leading to the rapid construction of complex, polycyclic architectures.

The development of such cascade reactions is a testament to the synthetic utility of bifunctional molecules like this compound, enabling the efficient synthesis of complex structures from simple starting materials.

Mechanistic Investigations of 2 Azidocyclopentan 1 One Reactions

Elucidation of Reaction Intermediates and Transition State Structures

In chemical reactions, reactive intermediates are short-lived, high-energy molecules that are not the initial reactants or the final products but are transient species formed during the reaction process. lumenlearning.com The identification and characterization of these intermediates, along with the transition states that connect them, are paramount to understanding the reaction pathway. For reactions involving 2-Azidocyclopentan-1-one, several types of reactive intermediates can be postulated based on the general reactivity of azido (B1232118) and ketone functionalities.

Computational chemistry, employing methods like density functional theory (DFT), has become an indispensable tool for modeling reaction pathways and characterizing the geometries of stationary points, including transition states and intermediates. nih.gov For instance, in reactions involving the azide (B81097) group, a common intermediate is a nitrene, formed upon the extrusion of dinitrogen (N₂). The formation of a singlet or triplet nitrene is a key consideration, with computational models helping to determine the lowest energy barrier pathway. nih.gov Unrestricted broken spin symmetry calculations can be employed to model the geometries of minimum energy intersystem crossing points for triplet nitrene formation. nih.gov

The ketone functionality in this compound can participate in reactions leading to various intermediates. For example, in base-catalyzed reactions, a tetrahedral adduct can be formed by the nucleophilic attack of a base on the carbonyl carbon. beilstein-journals.org This intermediate is often a precursor to subsequent rearrangement or ring-opening reactions. beilstein-journals.org The stability and further reaction of such intermediates are influenced by the surrounding solvent molecules, which can be explicitly included in computational models to provide a more accurate description of the reaction energetics. beilstein-journals.org

Table 1: Postulated Reactive Intermediates in Reactions of this compound

Intermediate TypePrecursor Functional GroupFormation ProcessPotential Subsequent Reactions
NitreneAzideThermolysis or Photolysis (N₂ extrusion)C-H insertion, rearrangement, cycloaddition
Tetrahedral AdductKetoneNucleophilic additionRearrangement, elimination
Enol/EnolateKetoneAcid/Base catalysisNucleophilic attack, substitution
CarbocationNot specifiedRearrangement from other intermediatesNucleophilic attack, elimination

Kinetic Analysis and Determination of Rate-Limiting Steps

For azido compounds, the thermal decomposition is often a key reaction pathway. The kinetics of such decompositions can be studied computationally to derive rate expressions. For example, in the thermal decomposition of a related compound, 2-azido-N,N-dimethylethanamine (DMAZ), quantum chemistry results were used to derive kinetic rate expressions for individual reaction paths. nih.gov It was found that spin-allowed nitrene formation was the dominant pathway at all temperatures and pressures examined. nih.gov A similar approach could be applied to this compound to determine the kinetics of its thermal decomposition.

The rate of a reaction can be influenced by the concentration of reactants, temperature, and the presence of a catalyst. In the case of the chlorination of cyclopentanone (B42830), a related cyclic ketone, the reaction rate was found to be zero order in chlorine and of a variable order in the ketone, which was attributed to self-association of the ketone in the solvent. researchgate.net This highlights the importance of considering intermolecular interactions when analyzing the kinetics of reactions in solution.

The Arrhenius equation and transition state theory are fundamental frameworks for understanding the temperature dependence of reaction rates and for calculating rate constants from computed activation energies. nih.gov For the thermal decomposition of DMAZ, a representative gas-phase rate expression was derived as 2.69 × 10⁹ (s⁻¹)T¹·⁴⁰⁵ exp(-39.0 (kcal/mol)/RT). nih.gov This expression was further adjusted to account for solvation effects. nih.gov A similar detailed kinetic analysis for this compound would provide valuable data for predicting its stability and reactivity under different conditions.

Mechanistic Studies of Thermal Decomposition Pathways of Azido Compounds

The thermal decomposition of azido compounds is a fundamental process that has been the subject of numerous mechanistic studies. The primary step in the thermal decomposition of many organic azides is the cleavage of the N-N₂ bond, leading to the formation of a nitrene and molecular nitrogen. nih.govresearchgate.net This process can proceed through either a spin-allowed pathway to a singlet nitrene or a spin-forbidden pathway to a triplet nitrene. nih.gov Computational studies on 2-azido-N,N-dimethylethanamine (DMAZ) have shown that N-N₂ bond fission to form a singlet or triplet nitrene has the lowest energy barrier compared to other decomposition pathways. nih.gov

In addition to nitrene formation, other thermal decomposition pathways are possible for azido compounds. These can include the elimination of hydrazoic acid (HN₃) or concerted reactions involving the formation of heterocyclic rings. nih.gov For DMAZ, the barriers for pathways leading to cyclic products were found to be 2-4 kcal/mol higher than for nitrene formation. nih.gov

The structure of the azido compound can influence the preferred decomposition pathway. For this compound, the presence of the adjacent ketone group could potentially lead to unique decomposition pathways not observed in simpler alkyl azides. For example, intramolecular reactions between the initially formed nitrene and the carbonyl group or the cyclopentane (B165970) ring are plausible.

The study of the thermal decomposition of 2-cyclopentenone, a related cyclic ketone, has identified multiple decomposition channels, including those involving hydrogen atom migration and the rupture of C-C bonds to form various products such as carbon monoxide, ketene, and acetylene. nih.govresearchgate.net While this is not an azido compound, the study of its decomposition provides insights into the stability of the cyclopentane ring under thermal stress and the types of rearrangements and fragmentations that can occur. A comprehensive mechanistic study of the thermal decomposition of this compound would likely involve a combination of experimental techniques, such as pyrolysis coupled with product analysis, and computational modeling to explore the potential energy surface and identify the most favorable decomposition pathways.

Computational and Theoretical Studies on 2 Azidocyclopentan 1 One

Applications of Density Functional Theory (DFT)

Density Functional Theory has emerged as a powerful and versatile tool in computational chemistry, offering a balance between accuracy and computational cost. For a molecule like 2-azidocyclopentan-1-one, DFT can be employed to elucidate various aspects of its chemical nature.

DFT calculations are instrumental in characterizing the electronic structure of this compound. These calculations provide detailed information about the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical in predicting the molecule's reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap generally implies lower reactivity.

Table 1: Conceptual DFT Reactivity Descriptors

Descriptor Formula Interpretation
Electronegativity (χ) χ = - (EHOMO + ELUMO) / 2 The power of an atom or molecule to attract electrons.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2 Resistance to change in electron distribution or charge transfer.
Global Softness (S) S = 1 / (2η) A measure of the molecule's polarizability.

This table represents the general formulas for conceptual DFT reactivity descriptors that can be applied to this compound.

DFT is also a valuable tool for mapping out the potential energy surfaces of chemical reactions involving this compound. By locating transition states and calculating their energies, it is possible to predict the most favorable reaction pathways and determine the activation energies. This is particularly relevant for understanding the mechanisms of reactions such as cycloadditions, reductions of the azide (B81097) group, or reactions involving the enolate of the ketone.

For example, in the study of cycloaddition reactions, DFT can be used to model the concerted or stepwise nature of the mechanism and to predict the regioselectivity and stereoselectivity of the products. The calculated energy profiles provide a quantitative understanding of the reaction kinetics and thermodynamics, which is crucial for designing synthetic routes and understanding the compound's stability.

Ab Initio Molecular Orbital Theory Investigations

Ab initio molecular orbital theory, which is based on first principles and does not rely on empirical parameters, offers a high level of accuracy for studying molecular systems. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide very precise calculations of the electronic structure and energy of this compound.

While computationally more demanding than DFT, ab initio methods are often used as a benchmark for other computational techniques. These methods can be employed to accurately determine the geometry, vibrational frequencies, and various electronic properties of this compound. Although specific ab initio studies on this compound are scarce, the theoretical framework is well-suited for a detailed investigation of its molecular properties.

Theoretical Determination of Thermodynamic Parameters and Energetic Properties

The thermodynamic stability and energetic properties of this compound are of significant interest, particularly due to the presence of the energy-rich azide group.

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property that quantifies the stability of a compound. Theoretical calculations provide a reliable means to estimate this value, especially for compounds where experimental data is unavailable. One of the most accurate methods for calculating ΔfH° is through the use of isodesmic reactions. An isodesmic reaction is a hypothetical reaction where the number and type of chemical bonds are conserved on both the reactant and product sides. This conservation of bonds leads to a significant cancellation of errors in the quantum chemical calculations, resulting in more accurate reaction enthalpies.

A study by Dorofeeva et al. utilized the high-level G4 composite method in conjunction with isodesmic reactions to accurately predict the gas-phase enthalpies of formation for a range of organic azides. nih.gov Although this compound was not directly studied, the enthalpy of formation for the closely related azidocyclopentane (B3382526) was calculated. This work highlights the potential for systematic errors in previously reported experimental data for some cyclic azides. nih.gov The same methodology could be applied to this compound to obtain a reliable theoretical value for its enthalpy of formation.

Table 2: Calculated Gas-Phase Enthalpies of Formation (ΔfH°298) for Related Azides using G4 Theory and Isodesmic Reactions

Compound ΔfH°298 (kJ/mol)
Azidocyclopentane 109.1 ± 5.0

Data sourced from Dorofeeva et al. nih.gov This table provides context for the expected enthalpy of formation for cyclic azides.

The presence of the azide group in this compound suggests that it may be thermally sensitive. Computational methods can be used to investigate its stability and the energetics of its decomposition pathways. Theoretical studies on the thermal decomposition of the related compound 2-cyclopentenone have identified several unimolecular decomposition channels. nih.gov Similar computational approaches could be applied to this compound to explore its thermal decomposition mechanisms.

Potential decomposition pathways for this compound could involve the extrusion of dinitrogen (N₂) from the azide group to form a nitrene intermediate, followed by subsequent rearrangements or reactions. DFT and ab initio calculations can be used to determine the activation barriers and reaction energies for these processes, providing a quantitative assessment of the compound's thermal stability. Understanding the decomposition energetics is crucial for the safe handling and storage of this and related energetic materials.

Computational Prediction and Analysis of Stereochemical Outcomes

Generally, the stereochemical outcome of reactions involving cyclic ketones like cyclopentanone (B42830) is influenced by a combination of steric and electronic factors. Theoretical models are often employed to predict which face of the ketone is more likely to undergo a nucleophilic attack. For instance, in the formation of this compound via nucleophilic substitution of a leaving group at the C2 position (e.g., a halogen), the stereochemistry of the starting material would dictate the stereochemistry of the product, typically proceeding with an inversion of configuration in an SN2-type reaction.

In the case of conjugate addition of an azide nucleophile to a cyclopentenone precursor, computational models would typically analyze the transition states for attack on the two enantiotopic faces of the double bond. The relative energies of these transition states, influenced by the steric hindrance of substituents and stabilizing orbital interactions, would determine the predicted diastereomeric or enantiomeric excess.

While general principles of stereoselectivity in nucleophilic additions to cyclic ketones and conjugate additions are well-established and supported by computational studies on analogous systems, the specific quantitative data and detailed research findings for this compound are absent from the current body of scientific literature. There are no available computational studies that provide data tables with calculated energy barriers, transition state geometries, or analyses of non-covalent interactions that would allow for a detailed discussion of the stereochemical outcomes specific to this compound. Such a study would be necessary to provide concrete predictions and a deeper understanding of its stereochemistry.

Advanced Spectroscopic Characterization Techniques in Research on 2 Azidocyclopentan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 2-Azidocyclopentan-1-one in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen and carbon atoms within the molecule.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers initial insights into the number and types of protons and carbons present. In this compound, the protons on the cyclopentanone (B42830) ring would exhibit complex splitting patterns due to spin-spin coupling. The proton alpha to the azide (B81097) group is expected to have a characteristic chemical shift.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the cyclopentanone ring, helping to trace the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is essential for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. HMBC is particularly useful for identifying quaternary carbons, such as the carbonyl carbon, by its correlation with nearby protons. For instance, the protons on the carbons alpha to the carbonyl group would show a correlation to the carbonyl carbon.

Technique Purpose Expected Observations for this compound
¹H NMR Identifies proton environments.Complex multiplets for ring protons. A downfield signal for the proton alpha to the azide group.
¹³C NMR Identifies carbon environments.A signal for the carbonyl carbon (~200-220 ppm), a signal for the carbon bearing the azide group, and signals for the other methylene (B1212753) carbons in the ring.
COSY Maps ¹H-¹H connectivities.Cross-peaks between signals of adjacent protons on the cyclopentanone ring.
HSQC Correlates directly bonded ¹H and ¹³C.Cross-peaks linking each proton signal to the signal of the carbon it is attached to.
HMBC Shows long-range ¹H-¹³C correlations (2-3 bonds).Correlations between protons and the carbonyl carbon, as well as other carbons two or three bonds away.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule. It also provides structural information through the analysis of fragmentation patterns.

A key fragmentation pathway for azides involves the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. nih.gov Therefore, the mass spectrum of this compound would be expected to show a peak corresponding to the molecular ion [M]⁺ and a significant peak at [M-28]⁺. nih.gov Further fragmentation of the cyclopentanone ring would also be observed.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula of this compound. This is crucial for confirming the identity of the compound and distinguishing it from isomers.

Technique Information Obtained Expected Data for this compound (C₅H₇N₃O)
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Molecular ion peak, prominent [M-28]⁺ peak due to N₂ loss.
High-Resolution Mass Spectrometry (HRMS) Exact mass and elemental formula.Calculated exact mass for C₅H₇N₃O.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are particularly useful for identifying the presence of specific functional groups, which have characteristic absorption or scattering frequencies.

For this compound, the most prominent and diagnostic peaks would be:

Azide (N₃) stretch: A very strong and sharp absorption band in the IR spectrum, typically appearing around 2100-2250 cm⁻¹. researchgate.net

Carbonyl (C=O) stretch: A strong absorption in the IR spectrum. For a five-membered ring ketone (cyclopentanone), this stretch is typically observed at a higher frequency than in acyclic ketones, around 1740-1750 cm⁻¹. pg.edu.pl

Raman spectroscopy would also show characteristic bands for these functional groups, although the intensities may differ from the IR spectrum. Together, these techniques provide a vibrational fingerprint of the molecule.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
Azide (N₃)Asymmetric stretch2100 - 2250 (strong, sharp)2100 - 2250
Carbonyl (C=O)Stretch1740 - 1750 (strong)1740 - 1750
C-H (sp³)Stretch2850 - 30002850 - 3000

X-ray Crystallography for Absolute Configuration and Solid-State Structural Determination

This technique would reveal the puckering of the cyclopentanone ring and the orientation of the azide substituent relative to the carbonyl group. If the molecule is chiral, X-ray crystallography can be used to determine its absolute configuration. The packing of the molecules in the crystal lattice, governed by intermolecular forces, can also be elucidated.

Parameter Information Provided by X-ray Crystallography
Bond Lengths Precise distances between bonded atoms (e.g., C=O, C-N, N-N).
Bond Angles Angles between adjacent bonds, revealing the geometry around each atom.
Conformation The three-dimensional shape of the cyclopentanone ring (e.g., envelope or twist conformation).
Stereochemistry The spatial arrangement of the azide and carbonyl groups and the absolute configuration if chiral.
Crystal Packing The arrangement of molecules in the solid-state, including intermolecular interactions.

2 Azidocyclopentan 1 One As a Versatile Building Block in Complex Molecule Synthesis

Utility in the Construction of Nitrogen-Containing Heterocyclic Systems

The presence of the azide (B81097) group makes 2-azidocyclopentan-1-one an excellent precursor for a variety of nitrogen-containing heterocycles. Two prominent examples are the synthesis of pyrrolidines and 1,2,3-triazoles.

Pyrrolidine (B122466) and Pyrrole (B145914) Synthesis: A notable application involves the reaction of this compound with 1,3-dicarbonyl dianions. This condensation reaction initially forms 2-azido-1-hydroxy-1-(2,4-dioxoalkyl)cyclopentanes. These intermediates can then undergo an intramolecular Staudinger-aza-Wittig reaction upon treatment with a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃). This sequence leads to the formation of 2-alkylidenepyrrolidines, which can be further transformed into highly substituted pyrroles by treatment with an acid like trifluoroacetic acid (TFA). nih.gov This methodology provides a regioselective route to functionalized pyrrolidine and pyrrole ring systems, which are common motifs in pharmaceuticals and natural products. nih.govresearchgate.net

1,2,3-Triazole Synthesis: The azide functionality is perfectly primed for participation in 1,3-dipolar cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govwikipedia.orgnih.gov In this reaction, this compound can be reacted with a terminal alkyne in the presence of a copper(I) catalyst to exclusively yield the 1,4-disubstituted 1,2,3-triazole product. nih.gov This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it a powerful tool for conjugating the cyclopentanone (B42830) core to other molecules. nih.govbioclone.net

HeterocycleReactant(s)Key Reaction TypeResulting Scaffold
Pyrrolidine 1,3-Dicarbonyl Dianion, PPh₃Condensation / Intramolecular Staudinger-aza-Wittig2-Alkylidenepyrrolidine
Pyrrole 1,3-Dicarbonyl Dianion, PPh₃, TFACondensation / Intramolecular Staudinger-aza-Wittig / Acid treatmentPolysubstituted Pyrrole
1,2,3-Triazole Terminal Alkyne, Cu(I) catalyst1,3-Dipolar Cycloaddition (CuAAC)1-(Cyclopentan-2-one)-1,2,3-triazole

Role in the Synthesis of Carbocyclic Frameworks and Polycyclic Structures

While this compound is predominantly used for synthesizing heterocycles, its carbocyclic cyclopentane (B165970) core can also be incorporated into larger polycyclic systems. The transformations often involve ring expansion or annulation strategies, leveraging the reactivity of the ketone or intermediates derived from the azide.

One such transformation is a domino reaction that ultimately leads to a ring-opened product, 1-(1,3-dioxoalkyl)amino-2-(alkylidene)cyclopentane, rather than a fused carbocycle. acs.orgnih.gov However, the principles of ring expansion, for instance through palladium-catalyzed processes on related 1-(1-alkynyl)cyclobutanols to form 2-alkylidenecyclopentanones, suggest potential pathways for expanding the cyclopentanone ring of this compound derivatives into larger carbocyclic frameworks like cyclohexenones under appropriate catalytic conditions. nih.govresearchgate.netrsc.org The synthesis of spirooxindole-fused cyclopentanes via organocascade reactions of related methyleneindolinones also demonstrates how the cyclopentane core can be integrated into complex polycyclic and spirocyclic systems. acs.org

Integration into Multicomponent and Cascade Reactions for Molecular Diversity

The true synthetic power of this compound is unleashed in multicomponent and cascade (or domino) reactions, where multiple chemical bonds are formed in a single operation. This approach rapidly builds molecular complexity from simple precursors. nih.govresearchgate.net

A significant example is the domino reaction initiated by the condensation of this compound with 1,3-dicarbonyl dianions. The resulting γ-azido-β-hydroxyketone, when treated with triphenylphosphine, does not undergo a simple aza-Wittig reaction. Instead, it triggers a sophisticated cascade sequence. nih.govresearchgate.net This domino "Staudinger/semi-aza-Wittig/fragmentation" reaction sequence generates highly functionalized and structurally diverse 1-(1,3-dioxoalkyl)amino-2-(alkylidene)cyclopentanes. acs.orgnih.govresearchgate.net This process involves the initial Staudinger reaction of the azide with the phosphine to form an iminophosphorane, followed by an intramolecular cyclization (semi-aza-Wittig) and subsequent ring-opening fragmentation. acs.orgnih.gov Such sequences are highly valuable for creating libraries of complex molecules for drug discovery from a single, versatile starting material.

Reaction NameKey StepsReactantsProduct Class
Domino "Staudinger/semi-aza-Wittig/fragmentation" 1. Condensation2. Staudinger Reaction3. Intramolecular Cyclization4. Ring FragmentationThis compound, 1,3-Dicarbonyl Dianion, PPh₃1-(1,3-Dioxoalkyl)amino-2-(alkylidene)cyclopentanes

Strategic Use as a Masked Functional Group (e.g., masked amine precursor)

In complex, multi-step syntheses, it is often necessary to protect reactive functional groups. The azide group in this compound serves as an excellent masked precursor for a primary amine. Azides are stable to a wide range of reaction conditions under which a free amine would react, such as with electrophiles or certain oxidizing agents.

The conversion of the azide to the corresponding amine, 2-aminocyclopentan-1-one, can be achieved efficiently and chemoselectively at a desired stage of a synthetic route. This unmasking can be accomplished through several reliable methods:

Staudinger Reduction: This two-step process involves reacting the azide with a phosphine (e.g., triphenylphosphine) to form an iminophosphorane, which is then hydrolyzed with water to yield the primary amine and the corresponding phosphine oxide.

Catalytic Hydrogenation: The azide can be cleanly reduced to the amine using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This method is often high-yielding and produces only nitrogen gas as a byproduct.

Other Reducing Agents: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can also effect this transformation.

The use of the azide as a protected amine allows for extensive modification of other parts of the molecule, including the ketone and the cyclopentane ring, before the introduction of the nucleophilic and basic amine functionality. This strategy is crucial in the total synthesis of natural products and complex pharmaceutical agents containing the 2-aminocyclopentanone core. nih.gov

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